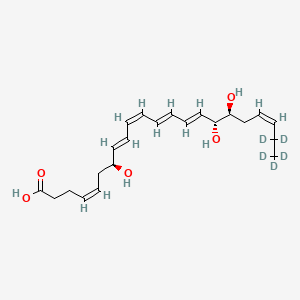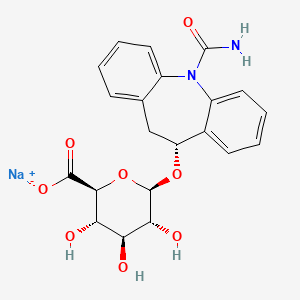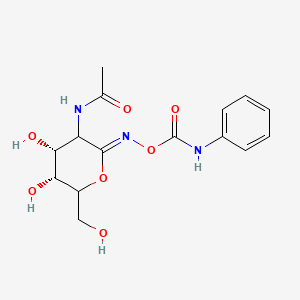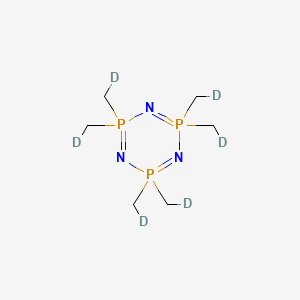
Ultramark 1621
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ultramark 1621 is a commercially available mixture of fluorinated phosphazines. It is primarily used as a reference compound for positive and negative ion fast-atom bombardment high-resolution mass spectrometry. This compound is known for its ability to produce a series of intense peaks extending from 700 to 1900 mass units, making it an invaluable tool for mass spectrometry calibration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ultramark 1621 involves the synthesis of hexamethyl-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine. The synthetic route typically includes the reaction of appropriate phosphazine precursors under controlled conditions to achieve the desired fluorinated product. Specific details on the exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production of this compound follows stringent quality control measures to ensure high purity and consistency. The compound is produced in specialized facilities equipped to handle fluorinated chemicals and ensure the safety and integrity of the product. The production process involves multiple purification steps, including distillation and chromatography, to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: Ultramark 1621 primarily undergoes ionization reactions in mass spectrometry applications. It is known for its stability and ability to produce consistent ion peaks under various ionization conditions.
Common Reagents and Conditions:
Positive Ion Fast-Atom Bombardment (FAB): Common matrices include glycerol, nitrobenzyl alcohol, and triethanolamine.
Negative Ion Fast-Atom Bombardment (FAB): Similar matrices are used, with adjustments to ionization conditions to favor negative ion formation.
Major Products Formed: The major products formed during the ionization of this compound are a series of fluorinated phosphazine ions, which are used as calibration points in mass spectrometry .
Scientific Research Applications
Ultramark 1621 is extensively used in scientific research, particularly in the field of mass spectrometry. Its applications include:
Mechanism of Action
The mechanism of action of Ultramark 1621 in mass spectrometry involves its ionization under fast-atom bombardment conditions. The compound’s fluorinated phosphazine structure allows it to produce stable and intense ion peaks, which serve as reference points for mass calibration. The molecular targets are the ionization matrices, and the pathways involve the transfer of energy from the fast-atom bombardment to the compound, resulting in ion formation .
Comparison with Similar Compounds
Perfluorokerosene (PFK): Another mass calibrant used in high-resolution mass spectrometry, known for its stable fragmentation pattern.
Polyethylene Glycol (PEG): Commonly used in mass spectrometry for calibration due to its well-defined mass peaks.
Triton X-100: Used as a calibrant in positive-ion ammonia chemical ionization-high resolution mass spectrometry.
Uniqueness of Ultramark 1621: this compound is unique due to its ability to produce a wide range of ion peaks, covering a broad mass range from 700 to 1900 mass units. This makes it particularly useful for calibrating mass spectrometers across a wide range of applications. Additionally, its stability and compatibility with various ionization matrices make it a preferred choice for many researchers .
Properties
CAS No. |
105809-15-2 |
|---|---|
Molecular Formula |
C6H18N3P3 |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H18N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3 |
InChI Key |
DEBZEVJNWCNATM-UHFFFAOYSA-N |
SMILES |
CP1(=NP(=NP(=N1)(C)C)(C)C)C |
Canonical SMILES |
CP1(=NP(=NP(=N1)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


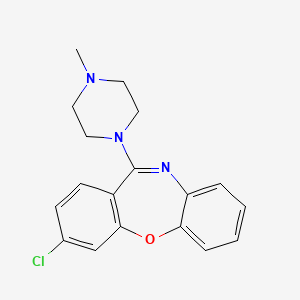

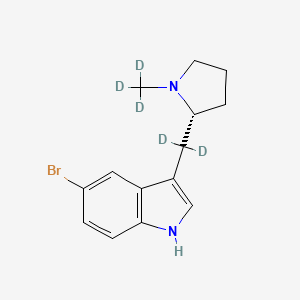
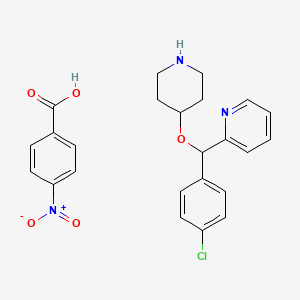

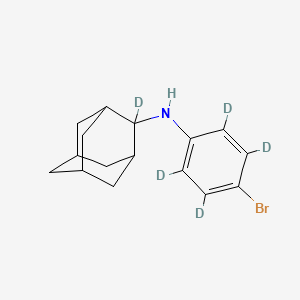

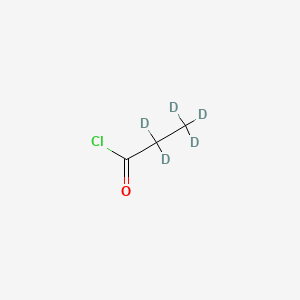
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide](/img/structure/B586483.png)
